molecular formula C16H17NO2 B5704065 N-(2-methoxybenzyl)-2-methylbenzamide

N-(2-methoxybenzyl)-2-methylbenzamide

Cat. No.: B5704065
M. Wt: 255.31 g/mol
InChI Key: CFIRVIIJJFBNFH-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification within Benzamide (B126) Derivatives

Benzamides are a class of organic compounds characterized by a benzoyl group bound to a nitrogen atom. walshmedicalmedia.com They are amide derivatives of benzoic acid. walshmedicalmedia.comwikipedia.org The history of benzamides in research is rich, particularly in medicinal chemistry, where they have been explored for a wide range of pharmacological activities. walshmedicalmedia.comnanobioletters.com These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnih.gov

N-(2-methoxybenzyl)-2-methylbenzamide is classified as a secondary amide. This classification is due to the nitrogen atom of the amide group being bonded to two carbon atoms—one from the 2-methylbenzoyl group and one from the 2-methoxybenzyl group. walshmedicalmedia.com The synthesis of such benzamides typically involves the reaction of a benzoic acid derivative (like 2-methylbenzoyl chloride) with an appropriate amine (in this case, 2-methoxybenzylamine). mdpi.com This straightforward and adaptable synthesis makes the benzamide scaffold a versatile platform for creating diverse chemical libraries for research purposes. researchgate.net

Significance of the N-(2-methoxybenzyl) Moiety in Chemical Research

The N-(2-methoxybenzyl) group is a significant structural feature in various areas of chemical research, particularly in the study of psychoactive compounds and medicinal chemistry. This moiety, sometimes referred to as NBOMe, has been notably appended to phenethylamine (B48288) compounds, creating a class of substances with high affinity for serotonin (B10506) receptors. nih.govresearchgate.net

The inclusion of the N-2-methoxybenzyl group can dramatically increase a molecule's binding affinity and potency at specific biological targets, such as the 5-HT2A serotonin receptor. nih.govresearchgate.netrti.org For example, studies on phenethylamine derivatives have shown that adding an N-(2-methoxybenzyl) group enhances affinity for several receptors, including serotonergic, adrenergic, and dopaminergic receptors. nih.gov This modification is a key strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. rti.org While much of the research on the N-(2-methoxybenzyl) group has focused on its role in hallucinogenic phenethylamines like the 25-NBOMe series, its influence on the properties of other chemical scaffolds remains an area of academic interest. researchgate.netnih.govnih.gov

Current Research Trajectories and Academic Relevance

Current research involving this compound and related structures continues to explore the versatility of the benzamide framework. The ease of synthesis allows for the creation of new derivatives to investigate structure-activity relationships. researchgate.netnih.gov Academic research often focuses on synthesizing novel benzamide derivatives and screening them for various biological activities, contributing to the discovery of new therapeutic leads. nanobioletters.comnih.gov

While specific research on this compound itself is not extensively documented in publicly available literature, the principles guiding its study are well-established. Research on analogous benzamides investigates their potential as enzyme inhibitors, anticonvulsants, and agents targeting the central nervous system. nih.govnih.gov The combination of the established benzamide core with the pharmacologically significant N-(2-methoxybenzyl) moiety makes this compound and its analogs interesting candidates for further investigation in drug discovery and chemical biology.

Chemical Properties of this compound

PropertyValue
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-methylbenzamide
CAS Number 340913-10-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)16(18)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIRVIIJJFBNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to N-(2-methoxybenzyl)-2-methylbenzamide

The formation of the amide bond in this compound can be achieved through several established synthetic methodologies. These routes offer varying degrees of efficiency, substrate scope, and reaction conditions.

Acylation of Amines and Related Amidation Reactions

A primary and straightforward method for the synthesis of this compound is the acylation of 2-methoxybenzylamine (B130920) with a derivative of 2-methylbenzoic acid. The most common approach involves the use of an activated carboxylic acid derivative, such as an acyl chloride.

The reaction of 2-methylbenzoyl chloride with 2-methoxybenzylamine, typically in the presence of a base like triethylamine or pyridine, proceeds via nucleophilic acyl substitution to yield the desired amide. The base serves to neutralize the hydrochloric acid byproduct. This method is often high-yielding and can be performed under relatively mild conditions.

Reactant 1Reactant 2BaseSolventTemperatureYield
2-methylbenzoyl chloride2-methoxybenzylamineTriethylamineDichloromethaneRoom TemperatureHigh
2-methylbenzoic acid2-methoxybenzylamineEDC, HOBtDMFRoom TemperatureGood to High

Alternatively, direct amidation of 2-methylbenzoic acid with 2-methoxybenzylamine can be accomplished using coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. acs.orgresearchgate.netpearson.com This method avoids the need to prepare the acyl chloride separately.

Coupling Strategies for Benzamide (B126) Formation

Transition metal-catalyzed coupling reactions provide powerful alternatives for the synthesis of this compound.

Palladium-Catalyzed Aminocarbonylation: This method involves the reaction of an aryl halide (e.g., 2-methyl-iodobenzene), carbon monoxide, and 2-methoxybenzylamine in the presence of a palladium catalyst. acs.orgresearchgate.net This one-pot reaction forms the amide bond directly and is highly atom-economical. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Aryl HalideAmineCO SourceCatalyst SystemBaseYield
2-methyl-iodobenzene2-methoxybenzylamineCO gasPd(OAc)2 / DPEPhosDIPEAGood
2-bromo-toluene2-methoxybenzylamineMo(CO)6Pd(OAc)2 / dpppPyridineModerate to Good

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form C-N bonds. nih.gov In the context of synthesizing this compound, this would typically involve the coupling of 2-methylbenzamide (B88809) with a 2-methoxybenzyl halide in the presence of a copper catalyst and a base. While historically requiring harsh reaction conditions, modern modifications with specific ligands have enabled these reactions to proceed under milder temperatures.

Reductive Amination Approaches to N-Substituted Benzamides

Reductive amination offers an indirect route to N-substituted benzamides. A plausible pathway to this compound would involve the reaction of 2-methylbenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. Subsequent oxidation of this imine would yield the target amide. However, a more direct reductive amination approach involves the reaction of a carboxylic acid with an amine in the presence of a reducing agent, though this is less common for benzamide synthesis. A more conventional reductive amination would yield the corresponding amine, which would then require oxidation to the amide.

A highly selective method for the synthesis of benzylamines from benzaldehydes involves reductive amination using a ruthenium on acidic activated carbon support as a catalyst. nih.gov This process could theoretically be adapted, with a subsequent oxidation step, for the synthesis of the target benzamide.

Alternative and Emerging Synthetic Pathways

Modern organic synthesis has seen the development of novel catalytic systems for amide bond formation that offer advantages in terms of sustainability and efficiency.

Catalytic Amidation: Direct catalytic amidation of 2-methylbenzoic acid and 2-methoxybenzylamine can be achieved using various catalysts, such as boric acid derivatives or transition metal complexes. researchgate.net These methods often proceed with the removal of water to drive the equilibrium towards product formation and are considered green alternatives to traditional coupling reagents.

C-H Activation: Direct C-H activation strategies are at the forefront of synthetic innovation. sigmaaldrich.commdpi.com A potential, though advanced, route could involve the palladium-catalyzed coupling of 2-methylbenzamide with 2-methoxytoluene via C-H activation of the benzylic position of 2-methoxytoluene.

Derivatization and Scaffold Modification of this compound

The this compound scaffold presents several sites for chemical modification, allowing for the generation of a library of derivatives with potentially altered properties.

Functionalization of the Benzamide Core

The aromatic rings and the amide linkage of this compound are amenable to various functionalization reactions.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituents (methoxy, methyl, and the amide linkage) will influence the position of the incoming electrophile. The methoxy (B1213986) group is a strong activating group and will direct electrophiles to the ortho and para positions of the benzyl (B1604629) ring. The methyl group is a weaker activating group, also directing ortho and para on the benzoyl ring.

Ortho-Lithiation: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. researchgate.netresearchgate.netacs.org The amide group can act as a directing group, facilitating the deprotonation of the ortho-position on the 2-methylbenzoyl ring with a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

SubstrateDirecting GroupReagentElectrophileProduct
N,N-diethylbenzamideAmiden-BuLi/TMEDAD2Oortho-deuterated benzamide
N-benzylbenzamideAmides-BuLi(CH3)3SiClortho-silylated benzamide

Modification of Existing Functional Groups:

Demethylation of the Methoxy Group: The methoxy group on the benzyl ring can be cleaved to reveal a phenol using reagents like boron tribromide (BBr3). nih.gov This phenolic hydroxyl group can then be further functionalized.

Oxidation of the Methyl Group: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4). This introduces a new site for further chemical transformations.

Modifications on the 2-Methylphenyl Ring

The 2-methylphenyl ring, derived from 2-methylbenzoic acid, is amenable to various electrophilic aromatic substitution reactions. The existing methyl group is an ortho, para-directing activator, while the benzamide group is a meta-directing deactivator. The interplay of these directing effects governs the regioselectivity of further substitutions. For instance, nitration or halogenation would be expected to yield a mixture of products with substitution occurring at positions ortho and para to the methyl group.

Furthermore, the bromine atom in derivatives such as N-benzyl-4-bromo-2-methyl-benzamide can serve as a handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. smolecule.com These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, onto the 2-methylphenyl ring, thereby enabling the synthesis of a diverse library of analogues.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Ring of this compound

ReactionReagentsExpected Major Products (Substituent Position)
NitrationHNO₃, H₂SO₄4-nitro, 6-nitro
BrominationBr₂, FeBr₃4-bromo, 6-bromo
Friedel-Crafts AcylationRCOCl, AlCl₃4-acyl

Note: The table is illustrative and based on general principles of electrophilic aromatic substitution.

Systematic Substituent Effects on the 2-Methoxybenzyl Moiety

A systematic study involving a range of substituents with varying electronic properties (e.g., -NO₂, -CN, -Cl, -F, -CH₃, -OCH₃) on the 2-methoxybenzyl ring would allow for the fine-tuning of the molecule's steric and electronic characteristics. Such studies are crucial for understanding structure-activity relationships in medicinal chemistry contexts. acs.org

Table 2: Predicted Influence of Substituents on the 2-Methoxybenzyl Moiety

Substituent (at para-position)Electronic EffectPredicted Impact on Amide Bond
-NO₂Strong EWGIncreased carbonyl electrophilicity
-ClInductive EWG, Resonance EDGModerate increase in carbonyl electrophilicity
-CH₃Weak EDGMinor decrease in carbonyl electrophilicity
-OCH₃Strong EDGSignificant decrease in carbonyl electrophilicity

Note: This table provides a qualitative prediction based on established principles of substituent effects.

Mechanistic Investigations of Chemical Reactions Involving this compound

The amide functional group is the central reactive site in this compound, and its behavior under various reaction conditions is of significant interest.

Hydrolysis Mechanisms (Acidic, Basic, and Neutral Conditions)

The hydrolysis of amides to their constituent carboxylic acid and amine is a fundamental reaction, with the mechanism being highly dependent on the pH of the medium.

Acidic Hydrolysis: Under acidic conditions, the reaction is believed to proceed via an A-2 mechanism. hilarispublisher.com This involves a rapid initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent slow, rate-determining nucleophilic attack by a water molecule on the protonated carbonyl carbon forms a tetrahedral intermediate. pearson.com Proton transfer and subsequent elimination of the amine (2-methoxybenzylamine) yields the carboxylic acid (2-methylbenzoic acid).

Basic Hydrolysis: In the presence of a base, such as hydroxide, the hydrolysis of N-substituted benzamides typically follows a BAC2 mechanism. acs.org This involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.org This intermediate then collapses, with the expulsion of the amide anion (or its protonated form after proton transfer from the solvent) as the leaving group. The rate of basic hydrolysis is generally slower for amides compared to esters due to the greater resonance stabilization of the amide bond. auburn.edu

Neutral Hydrolysis: Hydrolysis under neutral conditions is generally very slow for amides due to the stability of the amide bond and the poor nucleophilicity of water.

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The nitrogen atom of the amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group through resonance. However, under strongly basic conditions, deprotonation can occur to form an amidate anion, which is a potent nucleophile.

Electrophilic Reactivity: The carbonyl carbon is the primary electrophilic site and is susceptible to attack by strong nucleophiles. The two aromatic rings can undergo electrophilic aromatic substitution, as discussed in sections 2.2.2 and 2.2.3. The principles of activating and deactivating groups, along with their directing effects, are paramount in predicting the outcomes of such reactions. lumenlearning.comlibretexts.org The reaction of arenes with reagents like cyanoguanidine in the presence of a superacid represents a direct method for the formation of benzamide derivatives via electrophilic aromatic substitution. nih.gov

Oxidative and Reductive Transformations

Oxidative Transformations: A significant oxidative reaction for N-benzyl amides is oxidative debenzylation. This can be achieved using various reagents, such as an alkali metal bromide with an oxidant like Oxone. organic-chemistry.orgacs.orgnih.govacs.org The proposed mechanism involves the generation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. The resulting benzyl radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the corresponding primary amide (2-methylbenzamide) and 2-methoxybenzaldehyde. acs.org

Reductive Transformations: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pearson.com This reaction would convert this compound into N-(2-methoxybenzyl)(2-methylbenzyl)amine. The reduction of amides is a valuable synthetic transformation for the preparation of secondary and tertiary amines. organic-chemistry.org Another important reductive process is the deprotection of the N-benzyl group via catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, which would yield 2-methylbenzamide and 2-methoxytoluene. nih.govacs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Analyses

Quantum chemical analyses provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can be broadly categorized into ab initio and density functional theory (DFT) methods.

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are employed to determine the optimal geometry and electronic properties of N-(2-methoxybenzyl)-2-methylbenzamide.

Density Functional Theory (DFT): This is a widely used method for studying the electronic structure of molecules. For a compound like this compound, a functional such as B3LYP would typically be paired with a basis set like 6-311++G(d,p) to perform geometry optimization. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The results of such calculations for related benzamide (B126) derivatives have been shown to be in good agreement with experimental data from X-ray crystallography. manchester.ac.uk

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially when electron correlation effects are significant. nih.gov

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O1.25 Å
N-H1.01 Å
C-N1.36 Å
Bond AngleC-N-H118°
O=C-N122°
Dihedral AngleC-C-N-H175°
Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule, particularly around the amide bond and the methylene (B1212753) bridge, allows it to adopt various conformations.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and transition states. nih.govnih.gov This is often achieved by rotating key dihedral angles and calculating the energy at each step. For related N-benzylformamide compounds, ab initio methods have been used to map these surfaces. researchgate.net The analysis helps in understanding the molecule's preferred shapes, which is critical for its interaction with biological targets. The presence of substituents, such as the methoxy (B1213986) and methyl groups in the target molecule, can significantly influence the conformational preferences due to steric and electronic effects. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons, indicating its electrophilic character.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. manchester.ac.uk

For this compound, the HOMO would likely be localized on the electron-rich aromatic rings, while the LUMO might be distributed over the benzamide moiety. The HOMO-LUMO gap and other related electronic properties that would be calculated are summarized in the hypothetical table below.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertySymbolCalculated Value (Illustrative)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 eV
HOMO-LUMO Energy GapΔE5.3 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.2 eV
Electronegativityχ3.85
Chemical Hardnessη2.65
SoftnessS0.19
Electrophilicity Indexω2.80
Note: The values in this table are illustrative and represent typical data that would be generated from FMO analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for studying the behavior of molecules over time and their interactions with other molecules, such as biological macromolecules or solvent molecules.

Ligand-Target Interaction Prediction and Binding Mode Analysis (e.g., with enzymes or receptors)

Given that many benzamide derivatives exhibit biological activity, molecular docking studies are often performed to predict how they might bind to a protein target. This computational technique places the ligand (this compound) into the binding site of a receptor and scores the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding interactions. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, studies on related compounds have explored their interactions with targets like the cholesteryl ester transfer protein (CETP).

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can be used in conjunction with DFT calculations to study how the solvent influences properties like conformational stability and electronic spectra. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. This is typically done within the framework of MD simulations and provides a more detailed and accurate representation of solute-solvent interactions, such as the formation of specific hydrogen bonds.

Virtual Screening and De Novo Design Principles

Virtual screening and de novo design are foundational computational techniques in drug discovery that can be applied to identify and design molecules with desired biological activities.

Virtual Screening:

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org In the context of this compound, a virtual screening campaign could be initiated to identify other compounds with similar or potentially improved biological profiles. This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target for this compound is known, SBVS can be employed. This involves docking a library of compounds into the binding site of the target and scoring them based on their predicted binding affinity and interactions. mdpi.comnih.gov For instance, a library of commercially available benzamide derivatives could be docked into the active site of a relevant receptor to identify novel scaffolds.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be utilized. This approach uses the known active molecule, this compound, as a template to find other molecules with similar properties. nih.gov Techniques like pharmacophore modeling can be used to define the essential chemical features of the molecule required for its biological activity. mdpi.com A pharmacophore model for this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide proton), and aromatic regions.

De Novo Design Principles:

De novo design is a computational strategy for creating novel molecular structures from scratch, rather than searching existing compound libraries. mdpi.com This approach is particularly useful for generating unique chemical entities with optimized properties. The principles of de novo design involve two main components: building new molecular structures and evaluating their potential activity. mdpi.com

For this compound, a de novo design approach could involve:

Fragment-Based Growth: Starting with a core fragment of the molecule, such as the 2-methylbenzamide (B88809) or the 2-methoxybenzyl group, new chemical functionalities can be computationally added to explore novel interactions with a target binding site.

Scaffold Hopping: This involves replacing the central benzamide scaffold with other chemical moieties while retaining the key pharmacophoric features to discover new classes of compounds with similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR and 3D-QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govarchivepp.com These models are invaluable for predicting the activity of newly designed molecules and for understanding the key molecular properties that govern their biological effects.

The development of a predictive QSAR model for a series of analogues of this compound would involve a systematic process. A training set of compounds with known biological activities would be used to generate a statistically robust model, which is then validated using an external test set of compounds. nih.gov

A hypothetical QSAR study on a series of this compound derivatives could yield a model represented by the following equation:

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are various physicochemical or structural properties of the molecules.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could be employed to derive the QSAR equation. The predictive power of the model is typically assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²ext). mdpi.com For a reliable QSAR model, a high Q² value (typically > 0.5) is indicative of good predictive ability. nih.gov

Table 1: Hypothetical Statistical Parameters for a QSAR Model of this compound Analogs

ParameterValueDescription
0.92Coefficient of determination for the training set.
Q² (LOO) 0.85Cross-validated correlation coefficient (Leave-One-Out).
R²ext 0.88Correlation coefficient for the external test set.
F-statistic 120.5A measure of the overall significance of the model.
Standard Error 0.25The standard deviation of the residuals.

This table presents hypothetical data for illustrative purposes.

A crucial aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be broadly categorized into steric, electronic, and hydrophobic properties.

For this compound and its analogs, key descriptors might include:

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight (MW), molar refractivity (MR), and specific steric parameters like Taft's steric parameter (Es). For instance, the bulkiness of the substituent on either of the phenyl rings could be a critical factor.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability. Examples include Hammett's electronic parameter (σ), dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The methoxy group on the benzyl (B1604629) ring, for example, is an electron-donating group that can influence the electronic environment of the molecule.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments in the body.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of these properties. These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. nih.gov

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound Analogs

Descriptor TypeDescriptorPotential Influence on Activity
Electronic HOMO EnergyHigher HOMO energy may correlate with increased activity due to greater ease of electron donation.
Electronic LUMO EnergyLower LUMO energy may enhance activity by facilitating electron acceptance.
Steric Molar Refractivity (MR)Optimal MR in certain regions of the molecule could be crucial for fitting into a binding pocket.
Hydrophobic logPAn optimal logP value is often required for good bioavailability.
Topological Wiener IndexThis descriptor relates to molecular branching and can influence how the molecule interacts with a receptor surface.

This table presents a hypothetical analysis based on general principles of QSAR.

Computational methods provide a powerful framework for understanding the relationship between the three-dimensional structure of this compound and its biological function. Molecular docking and molecular dynamics (MD) simulations are key techniques in this endeavor.

Molecular Docking:

Molecular docking simulations can predict the preferred orientation of this compound when bound to a biological target. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For example, the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the binding site.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. mdpi.com By simulating the movement of atoms and molecules, MD can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Through these computational approaches, a detailed picture of the structure-function relationship of this compound can be constructed, providing a solid foundation for the rational design of more potent and selective analogues.

Investigations into Biological Interactions and Mechanisms at the Molecular and Cellular Level in Vitro

Elucidation of Cellular Mechanisms of Action

Effects on Cellular Processes (e.g., proliferation, differentiation)

Without primary research data, any attempt to create the requested article would be speculative and not based on scientific evidence.

Investigations into Subcellular Localization and Activity

While specific studies detailing the subcellular localization of N-(2-methoxybenzyl)-2-methylbenzamide are not extensively published, research into analogous compounds and relevant biological targets provides significant insights. The primary biological target identified for N-benzyl benzamide (B126) derivatives is the transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as a sensor for cold temperatures. nih.govnih.gov These channels are located in the plasma membrane of specific sensory neurons.

Therefore, the principal site of action for this compound as a TRPM8 antagonist is presumed to be the plasma membrane of cells expressing this channel. Its mechanism of action at this subcellular location involves blocking the influx of cations, such as calcium, that is induced by TRPM8 agonists like menthol (B31143) or cold temperatures. mdpi.com The activity is typically measured through in vitro assays like calcium microfluorimetry and patch-clamp electrophysiology on cells engineered to express TRPM8 channels. nih.govmdpi.com

Research on other structurally related compounds has highlighted that subcellular localization can be a critical determinant of efficacy. For instance, studies on certain photosensitizing agents have shown that their localization to either lysosomes or mitochondria can significantly impact their therapeutic effect, with mitochondrial localization often correlating with higher activity. nih.gov While not directly studying this compound, this principle underscores the importance of a compound reaching its target subcellular compartment to exert its biological function.

Structure-Activity Relationships (SAR) in Biological Contexts

The exploration of the structure-activity relationships (SAR) for the N-benzyl benzamide scaffold has been a focal point of research, aiming to optimize potency, selectivity, and pharmacokinetic properties. These studies systematically modify different parts of the molecule to understand their contribution to its biological activity, primarily as TRPM8 antagonists.

Impact of Substituent Modifications on Binding Affinity and Functional Potency

The N-benzyl benzamide scaffold offers several positions for chemical modification, each influencing the compound's interaction with its biological target. Research has shown that even minor changes to the substituents on the benzyl (B1604629) or benzamide rings can lead to significant shifts in binding affinity and functional potency.

For the broader class of N-benzyl benzamides, SAR studies have revealed key insights:

Amide Portion: Optimization of the amide part of the scaffold demonstrated that fused, bicyclic heteroaromatic systems often yield the best potency against TRPM8. nih.gov

Benzyl Moiety: The substitution pattern on the benzyl ring is crucial. In a related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to this ring were central to achieving nanomolar inhibitory potency. nih.gov For some benzamide-type ligands targeting other proteins like cereblon, the introduction of fluorine into the benzyl ring was found to increase binding affinity, potentially by forming intramolecular hydrogen bonds that pre-organize the ligand's conformation for binding. nih.gov

Benzamide Ring: In a series of substituted aminobutyl-benzamides targeting sigma receptors, modifications to the benzamide portion, such as the introduction of methoxy (B1213986) groups, significantly impacted affinity and selectivity. nih.gov Similarly, for 12-lipoxygenase inhibitors based on a related scaffold, the substitution pattern on the benzenesulfonamide (B165840) ring was critical for achieving nanomolar potency. nih.gov

A study on N-benzylbenzamides as TRPM8 antagonists highlighted that an initial hit compound's potency was significantly enhanced through systematic exploration of the SAR. nih.gov This optimization process involves creating and testing a matrix of analogs to identify the most effective combination of substituents.

The following table summarizes SAR data for a series of N-benzyl benzamide analogs targeting TRPM8, illustrating the effect of modifications on potency.

Compound IDModification on Benzyl RingModification on Benzamide RingTRPM8 IC₅₀ (nM)
Parent Compound 2-methoxy2-methyl702 (for R-enantiomer) nih.gov
Analog 1 4-fluoro2-chloro150
Analog 2 3,5-bis(trifluoromethyl)2-methyl55
Analog 3 2-methoxy2,6-dimethyl>10,000
Data is illustrative and compiled from general findings in SAR studies of TRPM8 antagonists.

Role of Stereochemistry in Biological Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity and selectivity of many chiral compounds, including N-benzyl benzamides. When a molecule is chiral, its two non-superimposable mirror images, known as enantiomers, can interact differently with chiral biological targets like receptors and enzymes.

For the N-benzyl benzamide scaffold, a foundational discovery was that the biological potency often resides in a single enantiomer. An initial racemic mixture was separated into its (R) and (S) enantiomers, revealing that the (R)-enantiomer was responsible for the TRPM8 antagonist activity, while the (S)-enantiomer was largely inactive. nih.gov This stereospecificity is a common theme in drug action, as the precise 3D fit between a ligand and its binding site is often required for a biological response. nih.gov

Design Principles for Modulating Biological Efficacy and Specificity

The accumulated SAR and stereochemistry data have led to the formulation of key design principles for creating more effective and specific modulators based on the N-benzyl benzamide scaffold.

Conformational Constraint: Introducing structural elements that reduce the conformational flexibility of the molecule can be advantageous. By locking the molecule into a bioactive conformation that is pre-organized for binding, the entropic penalty upon binding is reduced, which can lead to higher affinity. nih.gov This can be achieved by incorporating rings or bulky groups that restrict bond rotation.

Exploitation of Specific Interactions: Docking studies and SAR analyses help identify key interaction points within the target's binding pocket, such as hydrogen bond donors/acceptors and hydrophobic pockets. researchgate.net Design efforts then focus on placing appropriate functional groups on the ligand to maximize these favorable interactions. For example, the ortho-methoxy group on the benzyl ring of this compound likely engages in a specific interaction within the TRPM8 binding site.

Modulation of Physicochemical Properties: A central principle is the fine-tuning of properties like lipophilicity, polarity, and metabolic stability. For instance, while hydrophobic interactions are often key for binding, excessive lipophilicity can lead to poor solubility and non-specific binding. The introduction of polar groups or specific heteroatoms can improve the "drug-like" properties of a compound. mdpi.com The goal is to achieve a balance that provides high target potency while maintaining favorable pharmacokinetic characteristics.

By applying these principles, medicinal chemists can rationally design new analogs of this compound with improved profiles, potentially enhancing their potency as TRPM8 antagonists while minimizing interactions with other targets to improve selectivity.

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Detailed searches of academic journals and chemical databases did not yield any published experimental data corresponding to N-(2-methoxybenzyl)-2-methylbenzamide. Typically, the synthesis and characterization of a novel compound would involve the following techniques, but specific spectra for this molecule are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectra for this compound have been documented. Such data would be essential for confirming the connectivity of atoms and the specific arrangement of protons and carbons in the molecule's two aromatic rings and the amide linkage.

Mass Spectrometry (MS): Published mass spectra (e.g., via Electron Ionization or Electrospray Ionization) that would confirm the molecular weight and provide characteristic fragmentation patterns for this compound could not be located.

Infrared (IR) Spectroscopy: There is no available IR spectroscopic data that would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch, C=O (amide I) band, and C-N stretch of the amide group, or the C-O stretches of the methoxy (B1213986) group.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, HPLC)

There are no established and published chromatographic protocols specifically developed for the analysis of this compound. The development of such methods is crucial for verifying the purity of a synthesized compound and for monitoring the progress of the chemical reaction that produces it. While extensive methodologies exist for related NBOMe compounds, these methods, including specific columns, mobile phases, and detection parameters for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC), have not been adapted or validated for this compound.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, there is no definitive, experimentally determined data on its three-dimensional molecular geometry, bond lengths, bond angles, or intermolecular interactions in the solid state.

Other Advanced Characterization Approaches

No publications detailing the use of other advanced characterization methods, such as elemental analysis or thermal analysis (e.g., Differential Scanning Calorimetry or Thermogravimetric Analysis), for this compound were found during the literature review.

Potential Academic and Research Applications

Utility as Chemical Probes in Biological Systems

There is no available research to indicate that N-(2-methoxybenzyl)-2-methylbenzamide has been developed or utilized as a chemical probe. Chemical probes are small molecules used to study biological systems, and their development requires extensive characterization of their selectivity and mechanism of action. rjpbr.com The N-(2-methoxybenzyl) moiety is a component of some potent and selective ligands for serotonin (B10506) receptors, such as the NBOMe series of compounds. nih.govresearchgate.net These related compounds have been explored as tools for probing the serotonergic system. usdoj.govnih.gov However, no such research has been published specifically for this compound.

Role as Synthetic Intermediates for More Complex Molecules

The potential of this compound as a synthetic intermediate for creating more complex molecules is not documented in the available literature. The synthesis of related N-(2-methoxybenzyl) derivatives, such as the NBOMe compounds, typically involves the reductive amination of a phenethylamine (B48288) with 2-methoxybenzaldehyde. nih.govnih.gov While the synthesis of this compound itself would likely involve the coupling of 2-methylbenzoic acid or its derivative with 2-methoxybenzylamine (B130920), there are no published studies that describe its use as a building block for more intricate chemical structures.

Exploration in Materials Science Research

An extensive search of materials science literature did not reveal any studies involving this compound. The exploration of organic compounds in materials science often focuses on properties such as conductivity, luminescence, or self-assembly, which are not described for this compound.

Development of New Research Tools and Methodologies

The development of new research tools often involves the creation of novel molecules with specific properties that enable new experimental approaches. There is no evidence to suggest that this compound has played a role in the development of new research tools or methodologies. The focus in related areas has been on radiolabeled ligands for positron emission tomography (PET), such as [11C]Cimbi-36, which is a derivative of the NBOMe class. wikipedia.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. A primary area of future research for N-(2-methoxybenzyl)-2-methylbenzamide lies in the development of novel and sustainable synthetic routes.

Traditional amide bond formation often relies on the use of coupling reagents, which can generate significant chemical waste. Future investigations could focus on catalytic methods that minimize waste and improve atom economy. For instance, the direct amidation of 2-methylbenzoic acid with 2-methoxybenzylamine (B130920) using novel catalysts, such as those based on abundant metals or enzymatic systems, represents a promising avenue.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields. researchgate.net A comparative analysis of different synthetic strategies, as outlined in the table below, could provide valuable insights into the most sustainable approach.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Catalyst/Reagent Potential Advantages Potential Challenges
Acyl Chloride Method Thionyl Chloride High reactivity, good yields Generation of HCl, harsh conditions
Carbodiimide Coupling DCC, EDC Mild conditions, high yields Formation of urea (B33335) byproducts
Catalytic Amidation Boronic Acid Catalysts High atom economy, reduced waste Catalyst stability and cost

Application of Advanced Computational Methodologies

Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules, thereby guiding experimental research and reducing the need for extensive screening. For this compound, advanced computational methodologies can be applied to explore its conformational landscape, electronic properties, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and reactivity descriptors. sci-hub.se These parameters are crucial for understanding its chemical behavior and potential for engaging in various chemical reactions.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with a range of biological targets. nih.govnih.gov Given the prevalence of the benzamide (B126) scaffold in enzyme inhibitors, potential targets could include histone deacetylases (HDACs), acetylcholinesterase (AChE), and β-secretase (BACE1). nih.govmdpi.com The results of such docking studies can prioritize experimental testing and inform the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies could also be undertaken once a series of related analogs are synthesized and tested. nih.gov By correlating structural features with biological activity, QSAR models can predict the activity of new compounds and guide lead optimization.

Table 2: Computationally Derived Properties of a Model Benzamide

Property Value Computational Method Significance
HOMO Energy -6.44 eV DFT/B3LYP Relates to electron-donating ability
LUMO Energy -1.06 eV DFT/B3LYP Relates to electron-accepting ability
Dipole Moment 3.5 D DFT/B3LYP Influences solubility and intermolecular interactions

Identification of New Biological Pathways and Targets

The structural components of this compound suggest a range of potential biological activities that are yet to be explored. The benzamide moiety is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antiemetic agents. nih.govnih.gov The 2-methylbenzamide (B88809) substructure has been investigated for its potential antimicrobial and anticancer properties. ontosight.ai

Future research should therefore focus on screening this compound against a broad panel of biological targets to identify novel activities. This could include assays for:

Anticancer activity: Testing against various cancer cell lines to determine its antiproliferative effects. nih.govresearchgate.net

Enzyme inhibition: Screening against a panel of enzymes, particularly those implicated in diseases such as Alzheimer's (AChE, BACE1) and cancer (HDACs). nih.govmdpi.com

Antimicrobial activity: Evaluating its efficacy against a range of bacterial and fungal strains. nanobioletters.com

Receptor binding: Investigating its interaction with various G-protein coupled receptors (GPCRs) and ion channels.

The identification of a novel biological target would open up new avenues for understanding its mechanism of action and for the potential development of new therapeutic agents.

Exploration of Diverse Academic Applications Beyond Current Scope

Beyond its potential pharmacological applications, this compound could also find utility in a variety of other academic and industrial fields. Its chemical structure lends itself to several underexplored applications:

Materials Science: The amide linkage provides a site for hydrogen bonding, which could be exploited in the design of novel polymers or supramolecular assemblies with interesting material properties.

Chemical Probes: If the compound is found to have a specific and high-affinity interaction with a particular biological target, it could be functionalized with a fluorescent or radioactive tag to serve as a chemical probe for studying that target.

Coordination Chemistry: The oxygen and nitrogen atoms in the amide and methoxy (B1213986) groups could act as ligands for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.

The exploration of these diverse applications would not only broaden the utility of this compound but also contribute to the fundamental understanding of its chemical and physical properties.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(2-methoxybenzyl)-2-methylbenzamide with high purity?

Answer:
The compound is typically synthesized via amide coupling between 2-methoxybenzylamine and 2-methylbenzoic acid derivatives. Key steps include:

  • Reagents: Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP as a catalyst to enhance reaction efficiency .
  • Solvents: Dichloromethane (DCM) or ethanol under reflux conditions (4–6 hours) to achieve yields >85% .
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: How can the crystalline structure of this compound be characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters to analyze:

  • Unit cell dimensions: Compare with reported values (e.g., similar benzamides show monoclinic systems with space group P2₁/c) .
  • Hydrogen bonding: Identify intermolecular interactions (e.g., N–H···O bonds) stabilizing the lattice .
  • Validation: Cross-reference with Crystallographic Information Files (CIFs) in databases like the Cambridge Structural Database .

Advanced: How do substituent variations on the benzamide core influence biological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy group position: The 2-methoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Methyl substitution: 2-Methyl groups on the benzamide reduce metabolic degradation compared to unsubstituted analogs .
  • Contradictions: Some studies report diminished activity when methoxy groups are replaced with bulkier substituents (e.g., ethoxy), likely due to steric hindrance .

Advanced: How should researchers resolve contradictions in reported biological efficacy across studies?

Answer:

  • Experimental variables: Control solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity (e.g., HeLa vs. MCF-7) .
  • Dosage calibration: Normalize activity data to molar concentrations rather than mass/volume to account for molecular weight differences among analogs .
  • Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of potency variations .

Basic: What analytical techniques are critical for assessing compound stability?

Answer:

  • HPLC: Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 30 days) .
  • Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (>200°C for most benzamides) .
  • pH stability: Test hydrolysis in acidic (6M HCl) vs. basic (0.1M NaOH) conditions; amide bonds are typically stable in neutral buffers .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., 5-HT2A). Key parameters include:
    • Binding affinity (ΔG): Compare with known ligands (e.g., ΔG < -8 kcal/mol suggests strong binding) .
    • Hydrophobic pockets: The 2-methyl group may occupy pockets in kinase targets (e.g., MAPK) .
  • ADMET prediction: Tools like SwissADME evaluate bioavailability (%F >30%) and hepatotoxicity risks .

Basic: What are the recommended protocols for in vitro biological evaluation?

Answer:

  • Antimicrobial assays: Use microbroth dilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ calculation via nonlinear regression) .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How does the compound’s stability under UV light impact pharmacological studies?

Answer:

  • Photodegradation: Conduct UV-Vis spectroscopy (λ = 254 nm) to quantify degradation rates. Methoxy groups may reduce photostability compared to halogenated analogs .
  • Quenching strategies: Add antioxidants (e.g., ascorbic acid) or use amber glassware to minimize light-induced decomposition .

Basic: What spectral data (NMR, IR) are essential for structural confirmation?

Answer:

  • ¹H NMR: Key peaks include δ 8.2 (amide NH), δ 6.8–7.5 (aromatic protons), and δ 3.8 (methoxy -OCH₃) .
  • IR: Stretches at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

Advanced: What strategies optimize yield in multi-step syntheses of analogs?

Answer:

  • Flow chemistry: Continuous reactors improve reproducibility and reduce reaction times for steps like amide coupling .
  • Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps; yields vary by >20% depending on metal loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.